Cas no 1807015-62-8 (4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride)

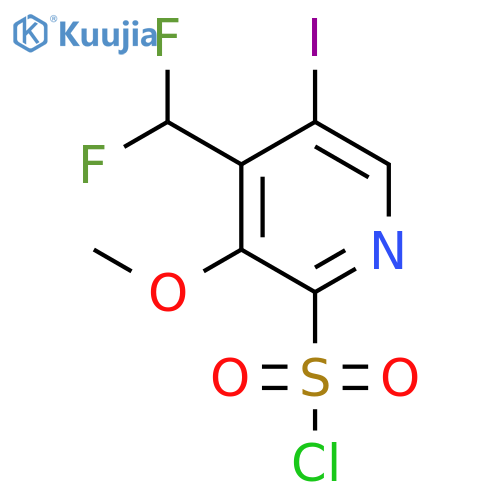

1807015-62-8 structure

商品名:4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride

CAS番号:1807015-62-8

MF:C7H5ClF2INO3S

メガワット:383.538779020309

CID:4891316

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride

-

- インチ: 1S/C7H5ClF2INO3S/c1-15-5-4(6(9)10)3(11)2-12-7(5)16(8,13)14/h2,6H,1H3

- InChIKey: JOMGXRWDNACYHQ-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(=C1C(F)F)OC)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 64.599

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025158-500mg |

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |

1807015-62-8 | 95% | 500mg |

$1,752.40 | 2022-03-31 | |

| Alichem | A029025158-1g |

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |

1807015-62-8 | 95% | 1g |

$2,952.90 | 2022-03-31 | |

| Alichem | A029025158-250mg |

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |

1807015-62-8 | 95% | 250mg |

$1,068.20 | 2022-03-31 |

4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

1807015-62-8 (4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量